4-({(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid
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Overview
Description
4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated nitrophenyl intermediate, followed by the introduction of the furan ring and the cyano group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid
- 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate
Uniqueness
4-({(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H12ClN3O6 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
4-[[(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H12ClN3O6/c22-18-7-5-15(25(29)30)10-17(18)19-8-6-16(31-19)9-13(11-23)20(26)24-14-3-1-12(2-4-14)21(27)28/h1-10H,(H,24,26)(H,27,28)/b13-9+ |
InChI Key |
NYGVJFGPSDSDGX-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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